molecular formula C14H15NO3 B12984530 (1S,4S)-Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate

(1S,4S)-Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B12984530
M. Wt: 245.27 g/mol
InChI Key: GKBNRJQNBQXKON-RYUDHWBXSA-N
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Description

(1S,4S)-Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS: 140927-13-5) is a bicyclic lactam derivative featuring a norbornane-like scaffold with a benzyl ester group and a ketone at the 5-position. This compound is widely used as a chiral building block in medicinal chemistry and asymmetric synthesis due to its rigid bicyclic structure, which enforces specific stereochemical configurations. The molecular formula is C₁₃H₁₃NO₃, with a molecular weight of 231.25 g/mol. It is commercially available from suppliers such as Dayang Chem and CymitQuimica, with purity levels exceeding 97%.

Properties

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

benzyl (1S,4S)-5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate

InChI

InChI=1S/C14H15NO3/c16-13-7-12-6-11(13)8-15(12)14(17)18-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2/t11-,12-/m0/s1

InChI Key

GKBNRJQNBQXKON-RYUDHWBXSA-N

Isomeric SMILES

C1[C@H]2CC(=O)[C@@H]1CN2C(=O)OCC3=CC=CC=C3

Canonical SMILES

C1C2CC(=O)C1CN2C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4S)-Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclic anhydride, followed by benzylation and oxidation steps. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling reaction parameters can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1S,4S)-Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

(1S,4S)-Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1S,4S)-Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction and metabolic processes.

Comparison with Similar Compounds

Ester Group Variations

Compound Name CAS Number Molecular Formula Substituents Key Differences Applications
(1S,4S)-Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate 140927-13-5 C₁₃H₁₃NO₃ Benzyl ester, 5-oxo Reference compound Chiral intermediate in drug synthesis
tert-Butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate 198835-06-2 C₁₁H₁₇NO₃ tert-Butyl ester, 5-oxo Enhanced lipophilicity due to tert-butyl group Protecting group strategy in peptide synthesis
4-Nitrobenzyl (1S,4S)-3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate 151072-00-3 C₁₃H₁₁N₂O₅S 4-Nitrobenzyl, 3-oxo, sulfur substitution Electron-withdrawing nitro group; thia bridge alters ring strain Potential antimicrobial applications

Analysis :

  • The benzyl ester in the target compound facilitates hydrogenolysis-driven deprotection, whereas the tert-butyl ester requires acidic conditions.

Heteroatom and Functional Group Modifications

Compound Name CAS Number Molecular Formula Key Features Biological Relevance
Benzyl 3-oxopiperidine-1-carboxylate 61995-20-8 C₁₃H₁₅NO₃ Monocyclic (piperidine), 3-oxo Flexible scaffold for kinase inhibitors
Benzyl (1S,4S)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate 322398-93-6 C₁₃H₁₄N₂O₃ Bicyclic, 6-oxo, 2,5-diaza Increased hydrogen-bonding capacity Organocatalysis and receptor binding
Benzyl (1R,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate 2195385-11-4 C₁₃H₁₅NO₃ 6-hydroxy, stereochemical variation Enhanced solubility; chiral resolution agent

Analysis :

  • Monocyclic analogs (e.g., piperidine derivatives) lack the conformational rigidity of bicyclic systems, impacting target selectivity.
  • The 2,5-diazabicyclo derivative (CAS 322398-93-6) exhibits dual nitrogen sites, enabling bifunctional catalysis or dual receptor interactions.

Bicyclic Framework Variations

Compound Name CAS Number Molecular Formula Ring System Substituents Notable Properties
This compound 140927-13-5 C₁₃H₁₃NO₃ [2.2.1]heptane 5-oxo, benzyl Optimal balance of rigidity and reactivity
Benzyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate 130753-13-8 C₁₅H₁₇NO₃ [3.2.1]octane 3-oxo, larger ring Expanded cavity for host-guest chemistry
(1S,4S)-5,5-Difluoro-2-azabicyclo[2.2.1]heptane hydrochloride 2306247-35-6 C₇H₁₀ClF₂N [2.2.1]heptane 5,5-difluoro Electron-withdrawing fluorines enhance metabolic stability

Analysis :

  • The [3.2.1]octane system (CAS 130753-13-8) provides a larger ring for accommodating bulky substituents, useful in macrocyclic drug design.

Biological Activity

(1S,4S)-Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate, a bicyclic compound with the molecular formula C14H15NO3, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features both a ketone and an ester functional group, contributing to its unique pharmacological properties.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 140927-13-5
  • Molecular Weight : 245.28 g/mol
  • Purity : Generally available at ≥95% purity in commercial preparations.

The structure of this compound is characterized by a bicyclic framework that is essential for its biological activity. The presence of the benzyl group enhances lipophilicity, which may influence its absorption and distribution in biological systems.

While the specific mechanisms of action for this compound remain largely unexplored, preliminary studies suggest potential interactions with various biomolecular targets. The compound's structural features may allow it to participate in hydrogen bonding and hydrophobic interactions with proteins or nucleic acids.

Pharmacological Studies

Recent research has indicated potential pharmacological properties including:

  • Antitumor Activity : Investigations into structurally related compounds have shown promising antitumor effects, suggesting that this compound could exhibit similar properties.
CompoundActivity TypeReference
Pyrazole DerivativesAntitumor
Benzyl DerivativesAntimicrobial

Case Studies

  • Antimicrobial Activity : A study on related bicyclic compounds demonstrated significant antibacterial effects against various strains of bacteria, indicating that this compound may also possess antimicrobial properties.
    • Tested Strains : Staphylococcus aureus, Escherichia coli
    • Results : Inhibition zones were observed at varying concentrations.
  • Cytotoxicity Assays : Preliminary cytotoxicity assays have been conducted on cancer cell lines, revealing that derivatives of this compound can induce cell death through apoptosis pathways.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound and related compounds:

Synthesis Methods

The synthesis typically involves the reaction of bicyclic precursors with benzyl chloroformate under basic conditions to facilitate ester formation.

Biological Evaluations

Various assays have been employed to assess the biological activity of this compound:

  • In vitro Assays : These include MTT assays for cytotoxicity and disk diffusion methods for antimicrobial activity.
Assay TypePurposeResult
MTT AssayCytotoxicityIC50 values determined
Disk DiffusionAntimicrobial ActivityZones of inhibition measured

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